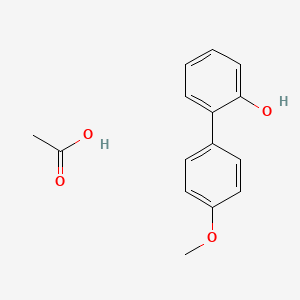
Acetic acid;2-(4-methoxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(4-methoxyphenyl)phenol is an organic compound that features both acetic acid and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of phenols. This process typically requires the use of strong nucleophiles and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(4-methoxyphenyl)phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetic acid;2-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in electrophilic aromatic substitution reactions, making it highly reactive towards electrophiles . Additionally, the acetic acid group can undergo various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-, acetate:
Phenoxy acetic acid: A monocarboxylic acid derivative with similar chemical properties.
Uniqueness
Acetic acid;2-(4-methoxyphenyl)phenol is unique due to its combination of acetic acid and phenol functional groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
135449-07-9 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
acetic acid;2-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12O2.C2H4O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;1-2(3)4/h2-9,14H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
PYOKXNHCQKEVTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


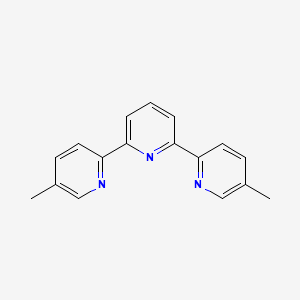
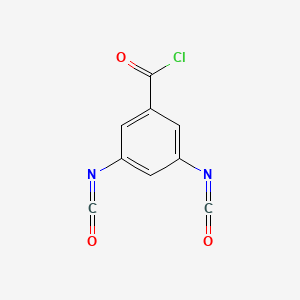
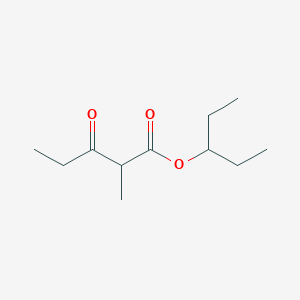
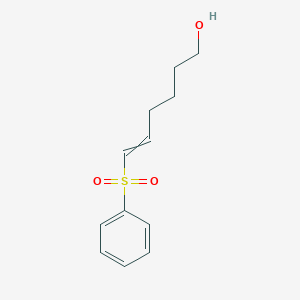
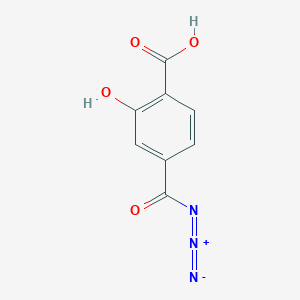
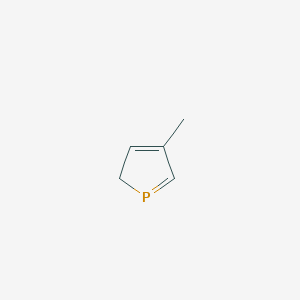

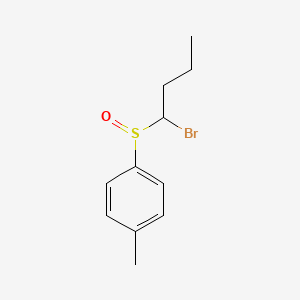
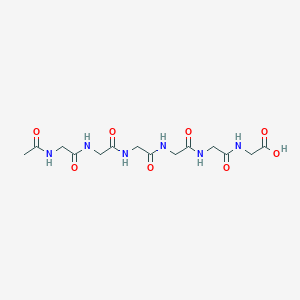
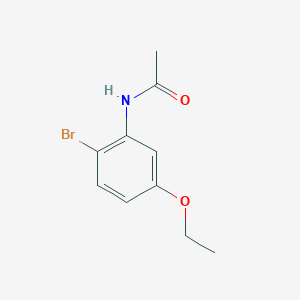

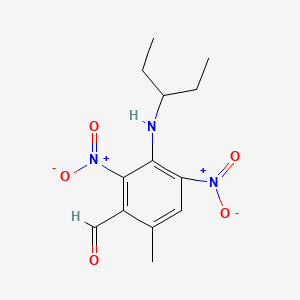
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
